molecular formula C11H10ClNO B8504328 5-Chloro-1-(2-oxopropyl)indole

5-Chloro-1-(2-oxopropyl)indole

Cat. No. B8504328
M. Wt: 207.65 g/mol
InChI Key: IJMQTECQGLKQLG-UHFFFAOYSA-N
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Patent
US05132319

Procedure details

To a solution of acid from Step 1 (1.048 g, 5 mmol) in CH2Cl2 (45 mL) at r.t. there was added oxalyl chloride (762 mg, 6 mmol) and 2 drops of DMF. The mixture was stirred at r.t. for 1 hour, then it was added slowly to a cooled (0° C.) solution of 2,2-dimethyl-1,3-dioxan-4,6-dione (864 mg, 6 mmol) in CH2Cl2 (10 mL) and pyridine (1 mL). The resulting mixture was stirred at 0° C. for 30 minutes, then at r.t. for 1.5 hours. The CH2Cl2 was evaporated, there was added a mixture of HOAc (15 mL) and H2O (30 mL), and the mixture was heated at 90° C. for 45 minutes. After dilution with H2O, the mixture was extracted twice with EtOAc, and these combined extracts were washed with H2O, dried and evaporated to a residue which was chromatographed on silica gel, eluting with EtOAc-hexane (1:2) to afford the title compound as a yellow oil.
Name
Quantity
1.048 g
Type
reactant
Reaction Step One
Quantity
762 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
864 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:5]2.[C:15](Cl)(=O)C(Cl)=O.CC1(C)OC(=O)CC(=O)O1>C(Cl)Cl.CN(C=O)C.N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12](=[O:14])[CH3:15])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
1.048 g
Type
reactant
Smiles
ClC=1C=C2C=CN(C2=CC1)CC(=O)O
Name
Quantity
762 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
864 mg
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
it was added slowly to
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at r.t. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was evaporated
ADDITION
Type
ADDITION
Details
there was added
ADDITION
Type
ADDITION
Details
a mixture of HOAc (15 mL) and H2O (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 90° C. for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
After dilution with H2O, the mixture was extracted twice with EtOAc
WASH
Type
WASH
Details
these combined extracts were washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with EtOAc-hexane (1:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=CN(C2=CC1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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